KB02-JQ1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

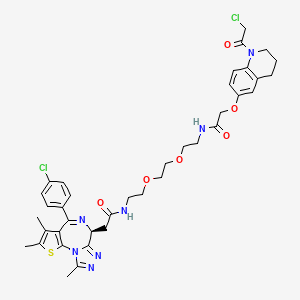

N-[2-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43Cl2N7O6S/c1-23-24(2)54-38-35(23)36(26-6-8-28(40)9-7-26)43-30(37-45-44-25(3)47(37)38)20-32(48)41-12-15-51-17-18-52-16-13-42-33(49)22-53-29-10-11-31-27(19-29)5-4-14-46(31)34(50)21-39/h6-11,19,30H,4-5,12-18,20-22H2,1-3H3,(H,41,48)(H,42,49)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYYDTXOEVAZGI-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl)C6=CC=C(C=C6)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl)C6=CC=C(C=C6)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43Cl2N7O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KB02-JQ1

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB02-JQ1 is a pioneering example of an electrophilic proteolysis-targeting chimera (PROTAC) that induces the targeted degradation of the bromodomain-containing protein 4 (BRD4). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes and workflows. This compound operates by covalently engaging the E3 ubiquitin ligase DCAF16, thereby recruiting it to BRD4 for subsequent ubiquitination and proteasomal degradation. Its high selectivity for BRD4 over other BET family members, such as BRD2 and BRD3, underscores the potential of electrophilic PROTACs in achieving targeted protein degradation.[1][2][3][4] This guide is intended to serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and cancer biology.

Core Mechanism of Action

This compound is a bifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate BRD4.[3][4] This is achieved through the formation of a ternary complex between BRD4, this compound, and the E3 ubiquitin ligase DCAF16.[1][2]

The molecule itself is composed of two key moieties joined by a linker:

-

JQ1: A potent and well-characterized inhibitor of the BET bromodomain family, which binds non-covalently to the acetyl-lysine binding pocket of BRD4.[5][6][7]

-

KB02: An electrophilic fragment that forms a covalent bond with a cysteine residue on the E3 ligase DCAF16.[1][2]

The mechanism proceeds through the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to BRD4 via its JQ1 moiety and to DCAF16 via its KB02 moiety, bringing the target protein and the E3 ligase into close proximity.

-

Ubiquitination: The DCAF16, as part of a larger E3 ligase complex (CRL4-DCAF16), then polyubiquitinates BRD4.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and subsequently degraded by the 26S proteasome.

This process is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple BRD4 proteins. A key feature of this compound is its reliance on the covalent modification of DCAF16, which contributes to the durability of the degradation effect.[1][2][3][4]

Signaling Pathway Diagram

Caption: Mechanism of this compound-mediated BRD4 degradation.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound and its components.

Table 1: Concentration-Dependent Degradation of BRD4 by this compound

| Concentration (µM) | Relative BRD4 Level (%) |

| 0 (DMSO) | 100 |

| 5 | ~75 |

| 10 | ~50 |

| 20 | ~25 |

| 40 | <10 |

Data extracted from Western blot analysis in HEK293T cells treated for 24 hours. The relative BRD4 level is an approximation based on the published blot.

Table 2: Cellular Engagement of DCAF16 by this compound

| Compound | Concentration (µM) | DCAF16 Engagement (%) |

| This compound | 20 | ~40 |

Data from competitive activity-based protein profiling (ABPP) in HEK293T cells.

Table 3: Binding Affinities of JQ1 for BRD4 Bromodomains

| Bromodomain | Binding Affinity (Kd, nM) |

| BRD4(1) | ~50 |

| BRD4(2) | ~90 |

Data obtained from isothermal titration calorimetry (ITC).[5]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blot for BRD4 Degradation

This protocol is for assessing the degradation of endogenous BRD4 in response to this compound treatment.

Materials:

-

HEK293T cells

-

This compound

-

DMSO (vehicle control)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate HEK293T cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) in complete growth medium for 24 hours. Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and image.

-

Strip and re-probe the membrane for a loading control (e.g., GAPDH).

-

Experimental Workflow: Western Blot for BRD4 Degradation

Caption: Workflow for Western blot analysis of BRD4 degradation.

Co-Immunoprecipitation (Co-IP) for BRD4-DCAF16 Interaction

This protocol is to verify the this compound-dependent interaction between BRD4 and DCAF16.

Materials:

-

HEK293T cells

-

Plasmids for expressing tagged proteins (e.g., FLAG-BRD4 and HA-DCAF16)

-

Transfection reagent

-

This compound, MG132 (proteasome inhibitor)

-

Co-IP lysis buffer (non-denaturing)

-

Anti-FLAG affinity beads (e.g., anti-FLAG M2 magnetic beads)

-

Primary antibodies: anti-HA, anti-FLAG

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Transfection and Treatment:

-

Co-transfect HEK293T cells with plasmids expressing FLAG-BRD4 and HA-DCAF16.

-

After 24 hours, treat the cells with MG132 (10 µM) for 2 hours to prevent degradation of the complex.

-

Add this compound (20 µM) or DMSO and incubate for an additional 2 hours.

-

-

Cell Lysis:

-

Lyse the cells in a non-denaturing Co-IP buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with anti-FLAG affinity beads for 2-4 hours or overnight at 4°C with gentle rotation to pull down FLAG-BRD4 and its interacting partners.

-

-

Washing:

-

Wash the beads 3-5 times with Co-IP wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Analyze the input lysates and the eluted immunoprecipitates by Western blotting using anti-FLAG and anti-HA antibodies to detect BRD4 and DCAF16, respectively.

-

Logical Relationship: Co-IP Experiment

Caption: Logical flow of the co-immunoprecipitation experiment.

Conclusion

This compound serves as a powerful chemical tool and a proof-of-concept for the development of electrophilic PROTACs. Its mechanism, centered on the covalent recruitment of the E3 ligase DCAF16 to degrade BRD4, opens new avenues for targeting proteins that have been traditionally challenging to inhibit. The high selectivity and durable action of this compound highlight the potential of this approach in developing novel therapeutics, particularly in oncology. Further research into the structural basis of the ternary complex and the broader applicability of DCAF16 recruitment will undoubtedly accelerate the discovery of next-generation protein degraders.

References

- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

The PROTAC Activity of KB02-JQ1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the PROTAC (Proteolysis Targeting Chimera) activity of KB02-JQ1, a selective degrader of the bromodomain-containing protein 4 (BRD4). This document details the mechanism of action, quantitative degradation data, and key experimental protocols for researchers investigating this compound.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to specifically induce the degradation of BRD4. It consists of two key moieties connected by a linker:

-

JQ1: A potent and selective ligand for the bromodomains of the BET (Bromodomain and Extra-Terminal) family of proteins, with a high affinity for BRD4.

-

KB02: An electrophilic ligand that covalently engages the E3 ubiquitin ligase DCAF16 (DDB1 and CUL4 associated factor 16).[1][2]

By simultaneously binding to both BRD4 and DCAF16, this compound forms a ternary complex, bringing the E3 ligase in close proximity to the target protein.[3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to BRD4, leading to its polyubiquitination. Polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[5][6] Notably, this compound is highly selective for BRD4 and does not induce the degradation of other BET family members like BRD2 or BRD3.[1][2]

Quantitative Data on BRD4 Degradation

The degradation of endogenous BRD4 in HEK293T cells following a 24-hour treatment with this compound demonstrates a clear concentration-dependent effect. The following table summarizes the observed degradation at various concentrations.

| Concentration of this compound (µM) | Mean Relative BRD4 Level (%) |

| 0 (DMSO control) | 100 |

| 5 | ~60 |

| 10 | ~40 |

| 20 | ~20 |

| 40 | <20 |

Data is estimated from graphical representations in published literature and represents the mean of three independent experiments.[4]

While explicit DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are not formally published, the data suggests a DC50 value in the low micromolar range and a Dmax of over 80% degradation at 40 µM in HEK293T cells.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot Analysis of BRD4 Degradation

This protocol is for assessing the concentration-dependent degradation of BRD4 in a cellular context.

Materials:

-

HEK293T cells

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: Rabbit anti-BRD4, Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Gel electrophoresis and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Seed HEK293T cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) or DMSO for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-BRD4 and anti-β-actin, typically at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (typically at 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the relative BRD4 protein levels.

Co-Immunoprecipitation of BRD4 and DCAF16

This protocol is designed to demonstrate the this compound-induced ternary complex formation between BRD4 and DCAF16.

Materials:

-

HEK293T cells

-

Plasmids encoding FLAG-tagged BRD4 and HA-tagged DCAF16

-

Transfection reagent

-

This compound

-

MG132 (proteasome inhibitor)

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease inhibitors)

-

Anti-FLAG M2 affinity gel

-

3xFLAG peptide

-

Primary and secondary antibodies for Western blotting (anti-FLAG, anti-HA)

Procedure:

-

Transfection: Co-transfect HEK293T cells with plasmids expressing FLAG-BRD4 and HA-DCAF16.

-

Treatment: 24 hours post-transfection, pre-treat cells with 10 µM MG132 for 2 hours to prevent degradation of the target protein. Then, treat with 20 µM this compound or DMSO for an additional 2-4 hours.

-

Cell Lysis: Lyse the cells in Co-IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cleared cell lysates with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

-

Wash the beads three times with Co-IP lysis buffer.

-

-

Elution: Elute the protein complexes by competing with 3xFLAG peptide.

-

Western Blot Analysis: Analyze the eluted protein complexes by Western blotting using anti-FLAG and anti-HA antibodies to detect BRD4 and DCAF16, respectively. The presence of HA-DCAF16 in the FLAG-BRD4 immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.[4]

Visualizations of Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced BRD4 degradation.

Downstream Consequences of BRD4 Degradation

Caption: JQ1-mediated inhibition of c-Myc signaling.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for assessing BRD4 degradation.

References

- 1. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

role of DCAF16 in KB02-JQ1 mediated degradation

An In-depth Technical Guide on the Role of DCAF16 in KB02-JQ1 Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation (TPD) has introduced novel therapeutic modalities, among which Proteolysis Targeting Chimeras (PROTACs) are prominent. This technical guide provides a comprehensive overview of the mechanism by which the electrophilic PROTAC this compound mediates the degradation of the nuclear protein BRD4. Central to this process is the E3 ubiquitin ligase substrate recognition component, DDB1-CUL4-associated factor 16 (DCAF16). We will dissect the covalent engagement of DCAF16 by this compound, the subsequent formation of a ternary complex with BRD4, and the ensuing ubiquitination and proteasomal degradation of the target protein. This document consolidates key quantitative data, details critical experimental protocols, and provides visual diagrams to elucidate the underlying molecular pathways and workflows.

Introduction: The Emergence of Electrophilic PROTACs

Targeted protein degradation is a revolutionary strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest.[1] Unlike traditional inhibitors that merely block a protein's function, degraders lead to the complete removal of the protein, offering potential advantages in efficacy and durability.[2] Heterobifunctional PROTACs are chimeric molecules designed with two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[2][3]

While a limited number of E3 ligases have been exploited for TPD, recent chemical proteomic strategies have identified DCAF16, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, as a druggable target for electrophilic PROTACs.[2][4] this compound is a first-in-class, electrophilic PROTAC that selectively degrades the bromodomain-containing protein 4 (BRD4), a key transcriptional regulator implicated in various cancers.[5][6] This guide focuses on the pivotal role of DCAF16 in the mechanism of action of this compound.

Mechanism of Action: DCAF16 as the Keystone

The degradation of BRD4 by this compound is a multi-step process orchestrated by the specific and covalent recruitment of the CRL4DCAF16 E3 ligase complex.[7]

-

Covalent Engagement of DCAF16 : this compound is an electrophilic molecule containing a reactive "scout" fragment, KB02.[5][8] This electrophilic moiety forms a covalent bond with specific cysteine residues on DCAF16.[9][10][11] This irreversible interaction is the initiating step that hijacks the DCAF16 E3 ligase machinery.

-

Ternary Complex Formation : The other end of the PROTAC features the JQ1 moiety, a high-affinity ligand for the bromodomains of BET family proteins, particularly BRD4.[5][6] Once this compound is covalently bound to DCAF16, the JQ1 "warhead" captures BRD4, inducing the formation of a stable ternary complex: DCAF16-KB02-JQ1-BRD4.[2][12]

-

Ubiquitination of BRD4 : The formation of this ternary complex brings BRD4 into close proximity with the catalytic machinery of the CUL4-DDB1 E3 ligase. This proximity enables the efficient transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of BRD4.

-

Proteasomal Degradation : The resulting polyubiquitin chain on BRD4 acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged BRD4 protein, releasing free ubiquitin for recycling. The this compound molecule, having facilitated the interaction, can then theoretically engage another BRD4 molecule, allowing it to act in a sub-stoichiometric or catalytic manner.[2]

This entire process is confined to the nucleus, as DCAF16 appears to exclusively promote the degradation of nuclear proteins.[2]

Quantitative Data Summary

The efficacy and mechanism of this compound have been characterized through various quantitative assays. The data below is compiled from studies in HEK293T cells.

Table 1: Concentration-Dependent Degradation of BRD4

| This compound Conc. (µM) | Treatment Time (hours) | Cell Line | Outcome | Reference |

| 5, 10, 20, 40 | 24 | HEK293T | Concentration-dependent degradation of endogenous BRD4 observed. | [2][5][9] |

| 20 | 24 | HEK293T | Significant degradation of BRD4. | [2] |

| 40 | 24 | HEK293T | Near-complete degradation of BRD4. | [2][12] |

Table 2: Mechanistic Inhibition of BRD4 Degradation

| Inhibitor | Concentration | Pre-incubation | Treatment with this compound (20 µM) | Outcome | Reference |

| MG132 (Proteasome) | 10 µM | 4 hours | 20 hours | Degradation of BRD4 is blocked. | [2][5] |

| MLN4924 (Neddylation) | 1 µM | 4 hours | 20 hours | Degradation of BRD4 is blocked. | [2][5] |

Table 3: DCAF16 Engagement and PROTAC Selectivity

| Compound | Concentration | Target Protein | Fractional Engagement of DCAF16 | Selectivity Notes | Reference |

| This compound | 20 µM | BRD4 | ~40% | Selectively degrades BRD4; does not degrade BRD2 or BRD3. | [2][5][9] |

| KB02-SLF | 2 µM | FKBP12_NLS | ~10% | Degrades nuclear FKBP12; does not degrade BRD4. | [2] |

| KB02 (fragment) | 20-40 µM | N/A | N/A | Does not degrade BRD4 alone. | [2][5] |

| JQ1 (ligand) | 20-40 µM | BRD4 | N/A | Does not degrade BRD4 alone. | [2][5] |

Key Experimental Evidence & Protocols

The role of DCAF16 in this compound-mediated degradation is supported by a robust set of experiments. Below are the detailed protocols for these pivotal assays.

Western Blot for BRD4 Degradation

This experiment confirms that this compound leads to a concentration-dependent loss of BRD4 protein, and that this is blocked by proteasome and neddylation inhibitors.

-

Cell Culture and Treatment :

-

Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

-

For concentration-response experiments, treat cells with DMSO (vehicle control) or varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 24 hours.[9]

-

For inhibitor studies, pre-incubate cells with 10 µM MG132 or 1 µM MLN4924 for 4 hours.[2]

-

Following pre-incubation, add 20 µM this compound to the inhibitor-containing media and incubate for an additional 20 hours.[2]

-

-

Lysis and Protein Quantification :

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Immunoblotting :

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-BRD4 and anti-Actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex

Co-IP is used to demonstrate the physical interaction between DCAF16 and BRD4, which is induced by this compound.

-

Cell Transfection and Treatment :

-

Immunoprecipitation :

-

Lyse cells in a non-denaturing IP lysis buffer.

-

Pre-clear lysates with Protein A/G agarose beads.

-

Incubate the cleared lysate with anti-FLAG antibody-conjugated beads overnight at 4°C to pull down BRD4-FLAG and its interacting partners.

-

Wash the beads extensively with IP lysis buffer to remove non-specific binders.

-

-

Elution and Western Blot :

-

Elute bound proteins from the beads by boiling in sample buffer.

-

Analyze the eluate by Western blot using anti-HA (to detect co-precipitated DCAF16) and anti-FLAG (to confirm BRD4 pulldown) antibodies. A band for HA-DCAF16 should appear only in the this compound treated sample, confirming the PROTAC-dependent interaction.[2]

-

CRISPR/Cas9-mediated Knockout of DCAF16

This genetic approach provides definitive evidence that DCAF16 is required for the activity of this compound.

-

Generation of DCAF16 Knockout (KO) Cells :

-

Design and clone sgRNAs targeting an early exon of the DCAF16 gene into a Cas9-expressing vector.

-

Transfect HEK293T cells with the sgRNA/Cas9 plasmid.

-

Select single-cell clones and expand them.

-

Verify the knockout at the genomic level by sequencing the target locus and at the protein level by Western blot or mass spectrometry to confirm the absence of DCAF16 protein.[2]

-

-

Degradation Assay in KO Cells :

-

Culture wild-type (DCAF16+/+) and DCAF16 knockout (DCAF16-/-) cells.[2][12]

-

Treat both cell lines with 40 µM this compound for 24 hours.[2]

-

Perform a Western blot for BRD4 as described in Protocol 4.1.

-

The degradation of BRD4 should be observed in DCAF16+/+ cells but be substantially blocked or absent in DCAF16-/- cells, confirming DCAF16's essential role.[2][12]

-

Conclusion

DCAF16 is an indispensable component in the mechanism of this compound-mediated protein degradation. It serves as the E3 ligase anchor, covalently engaged by the electrophilic PROTAC to facilitate the recruitment and subsequent ubiquitination of the target protein, BRD4. The validation of DCAF16's role through genetic knockouts, biochemical assays, and proteomics has not only elucidated the precise mechanism of this potent BRD4 degrader but has also expanded the repertoire of E3 ligases available for TPD strategies. The ability of electrophilic PROTACs like this compound to function effectively with only sub-stoichiometric engagement of the E3 ligase highlights a potential advantage of this covalent approach, minimizing perturbation of the ligase's native functions while achieving robust degradation of the neosubstrate.[2][13] This detailed understanding is critical for the rational design of next-generation degraders with improved selectivity and potency.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - SPIN4 Is a Principal Endogenous Substrate of the E3 Ubiquitin Ligase DCAF16 - Biochemistry - Figshare [acs.figshare.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, 2384184-44-3 | BroadPharm [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Chemical Properties of KB02-JQ1

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB02-JQ1 is a potent and selective heterobifunctional molecule designed for the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. As a Proteolysis Targeting Chimera (PROTAC), this compound functions as a molecular glue, inducing the proximity of BRD4 to the E3 ubiquitin ligase DCAF16, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, including detailed experimental protocols and pathway visualizations to support its application in research and drug development.

Core Structure and Chemical Properties

This compound is a synthetic molecule that comprises three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (DCAF16), and a linker that connects these two moieties. The BRD4-binding component is derived from JQ1, a well-characterized inhibitor of the BET family of proteins. The E3 ligase-recruiting component is KB02, which covalently engages DCAF16.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C38H43Cl2N7O6S[1][2] |

| Molecular Weight | 796.76 g/mol [1][2] |

| CAS Number | 2384184-44-3[3] |

| Appearance | Solid[1] |

| Purity | ≥99.0% |

| Solubility | Soluble in DMSO |

| Storage Conditions | Powder: -20°C; In solvent: -80°C[3] |

Mechanism of Action: Targeted Degradation of BRD4

This compound operates through the PROTAC mechanism to induce the selective degradation of BRD4. Unlike traditional inhibitors that only block the activity of a target protein, this compound facilitates its complete removal from the cell. This is achieved through the following steps:

-

Cellular Entry and Target Engagement : this compound enters the cell and its JQ1 moiety binds to the bromodomains of BRD4.

-

E3 Ligase Recruitment : The KB02 moiety of this compound covalently binds to the E3 ubiquitin ligase DCAF16.[2][3][4]

-

Ternary Complex Formation : The binding of this compound to both BRD4 and DCAF16 results in the formation of a stable ternary complex.

-

Ubiquitination of BRD4 : Within the ternary complex, DCAF16 facilitates the transfer of ubiquitin molecules to BRD4.

-

Proteasomal Degradation : The poly-ubiquitinated BRD4 is recognized and degraded by the 26S proteasome.

This targeted degradation of BRD4 is highly selective, with minimal to no degradation observed for other BET family members such as BRD2 and BRD3.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In-Cell BRD4 Degradation Assay via Western Blot

This protocol describes the assessment of BRD4 protein levels in cells treated with this compound.

Table 2: Experimental Parameters for BRD4 Degradation Assay

| Parameter | Details |

| Cell Line | HEK293T |

| This compound Concentrations | 5, 10, 20, 40 µM |

| Treatment Duration | 24 hours |

| Controls | DMSO (vehicle), JQ1, KB02 |

| Inhibitors (optional) | MG132 (10 µM), MLN4924 (1 µM) |

Methodology:

-

Cell Culture and Treatment : Seed HEK293T cells in 6-well plates and allow them to adhere overnight. Treat the cells with the indicated concentrations of this compound, DMSO, JQ1, or KB02 for 24 hours. For inhibitor studies, pre-treat cells with MG132 or MLN4924 for 2-4 hours before adding this compound.

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blot : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis : Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation of BRD4 and DCAF16

This protocol is used to demonstrate the this compound-dependent interaction between BRD4 and DCAF16.

Methodology:

-

Cell Transfection and Treatment : Co-transfect HEK293T cells with plasmids expressing tagged versions of BRD4 (e.g., FLAG-BRD4) and DCAF16 (e.g., HA-DCAF16). After 24 hours, treat the cells with this compound (e.g., 20 µM) and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours.

-

Cell Lysis : Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

-

Immunoprecipitation : Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Washing : Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blot : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-HA) to detect the co-immunoprecipitated proteins.

Conclusion

This compound is a valuable research tool for studying the biological functions of BRD4 and for exploring the potential of targeted protein degradation as a therapeutic strategy. Its high selectivity and well-defined mechanism of action, supported by the experimental protocols outlined in this guide, make it a robust molecule for investigating the downstream consequences of BRD4 removal in various cellular contexts. The provided diagrams and methodologies are intended to facilitate the effective use of this compound in research settings.

References

The Discovery and Development of KB02-JQ1: A Covalent BRD4 Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KB02-JQ1 is a first-in-class, highly selective, covalent degrader of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2] It operates through a novel mechanism, acting as a molecular glue to covalently modify the E3 ubiquitin ligase DCAF16, thereby inducing the proteasomal degradation of BRD4.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, presenting key data, experimental protocols, and visual representations of its operational pathways.

Introduction

The selective degradation of target proteins, rather than their inhibition, has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] this compound is a unique PROTAC that utilizes an electrophilic fragment, KB02, to covalently engage a non-traditional E3 ligase, DCAF16.[1][3] This covalent engagement offers the potential for improved durability and sustained protein degradation.[1] Linked to KB02 is JQ1, a well-characterized inhibitor of the BET family of proteins, which serves to recruit BRD4.[1][5][6] This guide details the scientific journey of this compound, from its conceptualization to its preclinical validation.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C38H43Cl2N7O6S | [2] |

| Molecular Weight | 796.8 g/mol | [2] |

| CAS Number | 2384184-44-3 | [2] |

In Vitro Efficacy

| Parameter | Cell Line | Value | Reference |

| BRD4 Degradation | |||

| Concentration for significant degradation | HEK293T | 20-40 µM | [3] |

| DC50 (50% Degradation Concentration) | HEK293T | Not explicitly reported | |

| Selectivity | |||

| BRD2 Degradation | HEK293T | No degradation observed | [1][3] |

| BRD3 Degradation | HEK293T | No degradation observed | [1][3] |

| DCAF16 Engagement | |||

| Fractional Engagement at 20 µM | HEK293T | ~40% | [3] |

Binding Affinities

| Component | Target | Binding Affinity (Kd) | Reference |

| JQ1 | BRD4 (BD1) | ~50 nM | [5] |

| JQ1 | BRD4 (BD2) | ~90 nM | [5] |

| KB02 | DCAF16 | Not reported |

Note: JQ1 binding affinities are for the standalone inhibitor. The affinity within the this compound construct has not been separately reported.

Experimental Protocols

Cell Culture and Treatment

HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For degradation studies, cells were treated with varying concentrations of this compound (typically 5-40 µM) or DMSO as a vehicle control for 24 hours.[3]

Western Blotting for BRD4 Degradation

1. Cell Lysis: Following treatment, cells were washed with phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

3. SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against BRD4 overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.[3]

Co-Immunoprecipitation for DCAF16-BRD4 Interaction

1. Transfection: HEK293T cells were co-transfected with plasmids encoding HA-tagged DCAF16 and FLAG-tagged BRD4.

2. Treatment: 24 hours post-transfection, cells were treated with this compound (20 µM) and the proteasome inhibitor MG132 (10 µM) for 4 hours.

3. Immunoprecipitation: Cells were lysed and the lysates were incubated with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C.

4. Elution and Western Blotting: The beads were washed, and the bound proteins were eluted. The eluates were then analyzed by western blotting using antibodies against HA and FLAG tags to detect DCAF16 and BRD4, respectively.[3]

Quantitative Proteomics

1. Sample Preparation: HEK293T cells were treated with this compound (20 µM) or DMSO for 24 hours. Cells were lysed, and proteins were extracted and quantified.

2. Digestion: Proteins were reduced, alkylated, and digested into peptides using trypsin.

3. LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis: The raw data was processed to identify and quantify proteins. Protein abundance changes between this compound and DMSO treated samples were calculated to determine protein degradation selectivity.[3]

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound induced BRD4 degradation.

Experimental Workflow for Assessing BRD4 Degradation

Caption: Western blot workflow for BRD4 degradation analysis.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its unique covalent mechanism of action, engaging the E3 ligase DCAF16 to selectively degrade BRD4, opens new avenues for therapeutic intervention in diseases driven by BET protein dysregulation. While further studies are required to fully elucidate its pharmacokinetic properties and in vivo efficacy, the data presented in this guide underscore the potential of this compound as a valuable research tool and a promising lead for future drug development. The detailed protocols and visual workflows provided herein are intended to facilitate further investigation into this novel class of protein degraders.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Effects of BRD4 Degradation by KB02-JQ1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression and a key therapeutic target in various diseases, particularly cancer. BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of oncogenes and pro-inflammatory genes.[1][2] Unlike traditional small-molecule inhibitors that only block the function of a protein, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel strategy to induce the degradation of target proteins.[3]

This technical guide focuses on KB02-JQ1, a highly selective, PROTAC-based degrader of BRD4.[4][5] this compound is a bifunctional molecule that links the BRD4 inhibitor JQ1 to a ligand for the E3 ubiquitin ligase DDB1-CUL4-associated factor 16 (DCAF16).[4][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to a profound and sustained suppression of its downstream signaling pathways.[4][6] This document provides a comprehensive overview of the downstream effects of BRD4 degradation by this compound, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Mechanism of Action of this compound

This compound operates through a targeted protein degradation mechanism. The JQ1 moiety of the molecule binds to the bromodomains of BRD4, while the KB02 component recruits the DCAF16 E3 ubiquitin ligase.[4][6] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome.[4][6] This process is highly selective for BRD4, with minimal degradation of other BET family members like BRD2 and BRD3.[4][5]

Quantitative Data on BRD4 Degradation

The efficacy of this compound in degrading BRD4 has been demonstrated in various cell lines. The following tables summarize the quantitative data from Western blot analyses.

Table 1: Concentration-Dependent Degradation of Endogenous BRD4 by this compound in HEK293T cells

| Concentration of this compound (µM) | Relative BRD4 Level (normalized to DMSO) |

| 5 | ~0.8 |

| 10 | ~0.6 |

| 20 | ~0.4 |

| 40 | ~0.2 |

Data is estimated from graphical representations in cited literature and represents a 24-hour treatment period.[4][5][7]

Table 2: Time-Course of BRD4 Degradation by a PROTAC in MDA-MB-231 cells

| Time (hours) | Remaining BRD4 (%) |

| 4 | ~75% |

| 8 | ~50% |

| 16 | ~25% |

| 24 | <10% |

Data is for a representative VHL-recruiting BRD4 PROTAC at a concentration of 1 µM.[2]

Downstream Signaling Pathways and Cellular Effects

The degradation of BRD4 by this compound has profound effects on several critical cellular pathways, primarily through the downregulation of key target genes.

c-MYC Pathway

BRD4 is a key transcriptional regulator of the MYC oncogene.[8][9] By binding to the super-enhancers of the MYC gene, BRD4 promotes its transcription.[10] Degradation of BRD4 leads to a significant reduction in c-MYC mRNA and protein levels, resulting in the suppression of c-MYC target genes involved in cell proliferation and metabolism.[11][12]

Table 3: Effect of BRD4 Inhibition on c-MYC Expression

| Treatment | Cell Line | Change in c-MYC mRNA | Change in c-MYC Protein |

| JQ1 (1 µM, 48h) | MCF7 | Downregulated | Downregulated |

| JQ1 (1 µM, 48h) | T47D | Downregulated | Downregulated |

| dBET1 (PROTAC) | LS174t | Downregulated | Downregulated |

| MZ1 (PROTAC) | LS174t | Downregulated | Downregulated |

Data is derived from studies using the BRD4 inhibitor JQ1 or other BRD4 PROTACs.[11][13]

NF-κB Pathway

BRD4 is also a coactivator for the NF-κB signaling pathway.[6][14] It binds to acetylated RelA, a subunit of NF-κB, and enhances the transcription of NF-κB target genes, which are involved in inflammation and cell survival.[6][15] Degradation of BRD4 by this compound is expected to suppress the activity of the NF-κB pathway, leading to anti-inflammatory effects and the induction of apoptosis.

Cell Cycle Arrest and Apoptosis

The downregulation of c-MYC and other cell cycle-related genes following BRD4 degradation leads to cell cycle arrest, primarily at the G1 phase.[16][17] Furthermore, the suppression of anti-apoptotic proteins and the potential activation of pro-apoptotic pathways contribute to the induction of apoptosis in cancer cells.[18][19]

Table 4: Cellular Effects of BRD4 Inhibition/Degradation

| Effect | Assay | Cell Line | Treatment | Result |

| Cell Cycle Arrest | Flow Cytometry | TNBC cells | JQ1 | G1 arrest |

| Apoptosis | Annexin V Staining | Glioma Stem Cells | JQ1 | Increased apoptosis |

| Reduced Cell Viability | MTT/CellTiter-Glo | Various Cancer Cells | JQ1/PROTACs | Dose-dependent decrease in viability |

Data is from studies utilizing the BRD4 inhibitor JQ1 or other BRD4 PROTACs.[13][14][16][18][20]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the downstream effects of BRD4 degradation by this compound.

Western Blotting for BRD4 Degradation

This protocol is for assessing the levels of BRD4 protein following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-GAPDH or β-actin as loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for a specified time (e.g., 24 hours).[5]

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)

-

Microplate reader

Procedure:

-

Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.[21]

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[21]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][21]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol uses Annexin V and propidium iodide (PI) staining to detect and quantify apoptotic and necrotic cells by flow cytometry.

Materials:

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15][22]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[15]

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound represents a potent and selective tool for inducing the degradation of BRD4. The downstream consequences of this degradation are significant and multifaceted, primarily impacting the transcriptional programs regulated by BRD4. The suppression of the c-MYC and NF-κB pathways underlies the observed anti-proliferative, pro-apoptotic, and anti-inflammatory effects. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and further characterize the therapeutic potential of targeted BRD4 degradation. As the field of targeted protein degradation continues to evolve, compounds like this compound hold great promise for the development of novel therapies for cancer and other diseases driven by BRD4 dysregulation.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. liulab-dfci.github.io [liulab-dfci.github.io]

- 17. researchgate.net [researchgate.net]

- 18. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BET inhibitor JQ1 induces apoptosis of ovarian and endometrial endometrioid carcinoma cells by downregulating c‑Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Technical Guide on KB02-JQ1 in Cancer Research

A Novel BRD4-Targeting PROTAC for Oncogenic Degradation

This document provides an in-depth technical overview of the preliminary research surrounding KB02-JQ1, a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the bromodomain and extraterminal domain (BET) protein BRD4, a key regulator of oncogene transcription. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism of Action

This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the selective degradation of BRD4.[1][2] It is composed of two key moieties: a ligand for BRD4 (JQ1) and a ligand for an E3 ubiquitin ligase (KB02), connected by a linker.[1] The JQ1 component binds to the acetyl-lysine binding pocket of BRD4, while the KB02 component covalently engages DCAF16, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][3] This induced proximity facilitates the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[3][4] Notably, this compound is highly selective for BRD4 and does not induce the degradation of other BET family members, BRD2 and BRD3.[1][3]

The degradation of BRD4 by this compound is dependent on the cellular protein degradation machinery. Treatment with the proteasome inhibitor MG132 or the neddylation inhibitor MLN4924 has been shown to block this compound-mediated BRD4 degradation.[3][4]

Quantitative Data

Currently, specific IC50 values for this compound in various cancer cell lines are not widely available in the public domain. However, the concentration-dependent degradation of BRD4 has been demonstrated.

| Cell Line | Compound | Concentration (µM) | Time (hours) | Effect |

| HEK293T | This compound | 5, 10, 20, 40 | 24 | Concentration-dependent degradation of endogenous BRD4.[1][3] |

For the parent BET inhibitor, JQ1, extensive data on its anti-proliferative effects in various cancer cell lines is available and serves as a benchmark for the potential efficacy of BRD4-targeting agents.

| Cancer Type | Cell Line | JQ1 IC50 (µM) |

| Merkel Cell Carcinoma | MCC-3, MCC-5 | ~0.8 |

| Endometrial Cancer | HEC-1A, Ishikawa | ~0.5 |

| Melanoma | MEL270 | Data available, specific IC50 not stated. |

| Non-Small Cell Lung Cancer | KRAS mutant lines | Varies by sensitivity |

| Triple-Negative Breast Cancer | SUM159, SUM149 | Effective at 0.5 - 2.0 |

Note: The IC50 values for JQ1 are provided as a reference for the activity of the BRD4-binding moiety of this compound. Direct anti-proliferative IC50 values for this compound are needed for a comprehensive evaluation.

Key Signaling Pathways

The therapeutic potential of targeting BRD4 stems from its role as a critical co-activator of key oncogenic transcription factors. The degradation of BRD4 by this compound is expected to impact these downstream pathways significantly. While direct studies on the global signaling effects of this compound are emerging, the well-documented effects of JQ1 provide a strong indication of the pathways that are likely to be affected.

c-Myc Pathway

BRD4 is a key regulator of MYC gene transcription.[5][6] By displacing BRD4 from the MYC promoter and enhancer regions, JQ1 leads to a rapid downregulation of both MYC mRNA and protein levels.[7] This subsequently affects a wide array of MYC target genes involved in cell cycle progression, proliferation, and metabolism.[5][7] It is highly anticipated that the degradation of BRD4 by this compound will result in a more sustained and profound suppression of the c-Myc pathway compared to inhibition by JQ1 alone.

PI3K/AKT Pathway

Studies with JQ1 have revealed a connection between BRD4 and the PI3K/AKT signaling pathway, a critical regulator of cell survival, growth, and metabolism.[8] In some cancer models, JQ1 has been shown to upregulate the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway.[8][9] This leads to decreased phosphorylation of AKT and its downstream effectors. The interplay between BRD4 and this pathway is complex and can be context-dependent. The sustained degradation of BRD4 by this compound may offer a more robust modulation of this pathway.

Hypoxia and Angiogenesis

The tumor microenvironment is often characterized by hypoxia (low oxygen), which drives angiogenesis and metastasis through the upregulation of hypoxia-inducible factor (HIF)-regulated genes, such as VEGFA and CA9.[10][11] JQ1 has been shown to impair the tumor response to hypoxia by preventing HIF from binding to the hypoxia response elements in the promoters of its target genes.[10][11] This effect is, in some cases, independent of changes in HIF expression itself, suggesting that some HIF targets are BET-dependent.[10][11] Degradation of BRD4 by this compound could therefore represent a potent strategy to dually target angiogenesis and the hypoxic response.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are outlines of key experimental procedures relevant to the study of this compound.

Western Blotting for BRD4 Degradation

This protocol is designed to assess the in-cell degradation of BRD4 following treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or JQ1 for a desired period (e.g., 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model

Animal models are essential for evaluating the anti-tumor efficacy of novel compounds in vivo.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[12][13]

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

-

Drug Administration: Administer this compound (formulated in an appropriate vehicle) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.[12][14]

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.[12]

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for BRD4 and proliferation markers like Ki-67).[14]

RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive view of the transcriptomic changes induced by this compound.

-

Cell Treatment and RNA Extraction: Treat cancer cells with this compound or vehicle control. Extract total RNA using a suitable kit.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Process the raw sequencing data, including quality control, alignment to a reference genome, and quantification of gene expression. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by this compound.

-

Pathway Analysis: Use bioinformatics tools to perform pathway and gene set enrichment analysis to identify the biological pathways and processes that are most significantly affected by the treatment.[15][16]

Future Directions and Conclusion

The preliminary studies on this compound highlight its potential as a highly selective and potent BRD4-degrading agent for cancer therapy. Its mechanism of action, which leverages the cell's own protein disposal system, offers the promise of a more durable and profound therapeutic effect compared to traditional inhibitors.

Future research should focus on:

-

Establishing a comprehensive panel of IC50 values for this compound across a wide range of cancer cell lines to identify sensitive tumor types.

-

Conducting in vivo efficacy and pharmacokinetic studies to evaluate the therapeutic potential and drug-like properties of this compound.

-

Performing detailed transcriptomic and proteomic analyses to fully elucidate the downstream signaling consequences of this compound-mediated BRD4 degradation.

-

Investigating potential mechanisms of resistance to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2384184-44-3 | BroadPharm [broadpharm.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JQ1 suppresses tumor growth via PTEN/PI3K/AKT pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 11. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KB02-JQ1 in HEK293T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB02-JQ1 is a bifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed for the targeted degradation of the Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in various diseases, including cancer. This compound functions by linking the BRD4 inhibitor JQ1 to a ligand for the E3 ubiquitin ligase DCAF16. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of BRD4. These application notes provide detailed protocols for the use of this compound in Human Embryonic Kidney 293T (HEK293T) cells, a common cell line for studying protein degradation.

Mechanism of Action

This compound is a highly selective BRD4 degrader that does not affect the closely related proteins BRD2 or BRD3.[1][2] It operates as a "molecular glue," covalently modifying the E3 ligase DCAF16 to induce the degradation of BRD4.[1][2] The JQ1 component of the molecule binds to the bromodomains of BRD4, while the KB02 moiety engages DCAF16. This proximity leads to the transfer of ubiquitin molecules to BRD4, marking it for destruction by the proteasome.[2] This targeted degradation offers a powerful strategy to pharmacologically control the levels of BRD4 in cells.[2]

References

Application Notes and Protocols for KB02-JQ1 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB02-JQ1 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the bromodomain-containing protein 4 (BRD4).[1][2][3][4] Unlike traditional inhibitors that only block the protein's function, this compound facilitates the complete removal of the BRD4 protein from the cell. This molecule acts as a molecular glue, bringing BRD4 into proximity with the DDB1-CUL4-associated factor 16 (DCAF16), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[2][5] This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2][5] Notably, this compound is highly selective for BRD4 and does not induce the degradation of its close homologs, BRD2 and BRD3.[1][4]

These application notes provide a detailed protocol for utilizing this compound in a Western blot experiment to quantify the degradation of endogenous BRD4 in a cellular context.

Mechanism of Action of this compound

The mechanism of this compound-mediated degradation of BRD4 is a multi-step process initiated by the formation of a ternary complex. The JQ1 moiety of the PROTAC binds to the bromodomain of BRD4, while the KB02 component covalently modifies the DCAF16 E3 ligase. This brings BRD4 and the E3 ligase into close proximity, facilitating the transfer of ubiquitin molecules to BRD4. The resulting polyubiquitin chain is recognized by the proteasome, leading to the degradation of the BRD4 protein.

Caption: Mechanism of this compound induced BRD4 degradation.

Quantitative Data Summary

The efficacy of this compound in inducing BRD4 degradation can be quantified by treating a suitable cell line, such as HEK293T, with varying concentrations of the compound and subsequently analyzing BRD4 protein levels via Western blot. The table below summarizes the concentration-dependent degradation of endogenous BRD4 in HEK293T cells following a 24-hour treatment with this compound.

| This compound Concentration (µM) | Mean Relative BRD4 Level (Normalized to DMSO) | Standard Error of the Mean (SEM) |

| 0 (DMSO) | 1.00 | N/A |

| 5 | ~0.65 | ± 0.05 |

| 10 | ~0.40 | ± 0.04 |

| 20 | ~0.20 | ± 0.03 |

| 40 | ~0.10 | ± 0.02 |

Note: The data presented is an approximation based on published experimental results. Actual values may vary depending on experimental conditions.

Experimental Protocol: Western Blot for this compound-Mediated BRD4 Degradation

This protocol outlines the steps to assess the degradation of BRD4 in response to this compound treatment.

Caption: Workflow for Western blot analysis of BRD4 degradation.

Materials and Reagents

-

Cell Line: HEK293T cells

-

This compound

-

Control Compounds (Optional): MG132 (proteasome inhibitor), MLN4924 (neddylation inhibitor)

-

Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: RIPA buffer (e.g., 25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[6]

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

SDS-PAGE Gels: 8% or 4-20% gradient precast gels[3]

-

Running Buffer: Tris-Glycine-SDS buffer

-

Transfer Buffer: Tris-Glycine buffer with 20% methanol

-

PVDF Membrane

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibody: Rabbit anti-BRD4 antibody (dilution 1:1000 - 1:5000)

-

Loading Control Antibody: Mouse or Rabbit anti-GAPDH or anti-β-actin antibody

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent Substrate (ECL)

-

Imaging System

Procedure

-

Cell Seeding and Treatment:

-

Seed HEK293T cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare stock solutions of this compound in DMSO.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24 hours.[4][5] Include a DMSO-only control.

-

For control experiments, pre-incubate cells with 10 µM MG132 or 1 µM MLN4924 for 4 hours before adding this compound.[5][7]

-

-

Cell Lysis:

-

Aspirate the media and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Include a pre-stained protein ladder.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-BRD4 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate and capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the loading control (GAPDH or β-actin).

-

Troubleshooting

-

No or Weak BRD4 Signal:

-

Increase the amount of protein loaded.

-

Optimize the primary antibody concentration and incubation time.

-

Ensure efficient protein transfer.

-

-

High Background:

-

Increase the number and duration of washes.

-

Optimize the blocking conditions (time and blocking agent).

-

Use a fresh dilution of the secondary antibody.

-

-

Inconsistent Degradation:

-

Ensure consistent cell confluency and treatment times.

-

Verify the concentration and activity of this compound.

-